molecular formula C12H13N2O4P B12515109 Bis(4-aminophenyl) hydrogen phosphate

Bis(4-aminophenyl) hydrogen phosphate

Cat. No.: B12515109
M. Wt: 280.22 g/mol
InChI Key: XSGVJRBLHAALGL-UHFFFAOYSA-N
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Description

Bis(4-aminophenyl) hydrogen phosphate is an organic compound with the molecular formula C12H13N2O4P. It is a derivative of phenylphosphine oxide and contains two amino groups attached to the phenyl rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-aminophenyl) hydrogen phosphate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with phosphorus oxychloride, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and reducing agents like hydrogen gas or palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid

Major Products Formed

    Oxidation: Bis(4-nitrophenyl) hydrogen phosphate

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) hydrogen phosphate
  • Bis(4-aminophenyl) phenylphosphine oxide
  • Bis(4-aminophenyl)pyrene

Uniqueness

Bis(4-aminophenyl) hydrogen phosphate is unique due to its dual amino groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications, including polymer synthesis and biomedical research.

Properties

Molecular Formula

C12H13N2O4P

Molecular Weight

280.22 g/mol

IUPAC Name

bis(4-aminophenyl) hydrogen phosphate

InChI

InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16)

InChI Key

XSGVJRBLHAALGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N

Origin of Product

United States

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